Cas no 2229361-78-6 (2-(5-nitrofuran-2-yl)ethane-1-thiol)

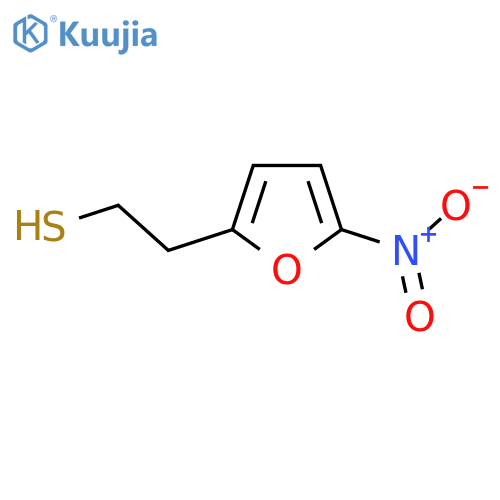

2229361-78-6 structure

商品名:2-(5-nitrofuran-2-yl)ethane-1-thiol

2-(5-nitrofuran-2-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(5-nitrofuran-2-yl)ethane-1-thiol

- 2229361-78-6

- EN300-1834428

-

- インチ: 1S/C6H7NO3S/c8-7(9)6-2-1-5(10-6)3-4-11/h1-2,11H,3-4H2

- InChIKey: RTZBTFNKGCURJG-UHFFFAOYSA-N

- ほほえんだ: SCCC1=CC=C([N+](=O)[O-])O1

計算された属性

- せいみつぶんしりょう: 173.01466426g/mol

- どういたいしつりょう: 173.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 60Ų

2-(5-nitrofuran-2-yl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1834428-1g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 1g |

$1256.0 | 2023-09-19 | ||

| Enamine | EN300-1834428-10g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 10g |

$5405.0 | 2023-09-19 | ||

| Enamine | EN300-1834428-0.1g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 0.1g |

$1106.0 | 2023-09-19 | ||

| Enamine | EN300-1834428-0.25g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 0.25g |

$1156.0 | 2023-09-19 | ||

| Enamine | EN300-1834428-1.0g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 1g |

$1256.0 | 2023-06-03 | ||

| Enamine | EN300-1834428-0.5g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 0.5g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1834428-2.5g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 2.5g |

$2464.0 | 2023-09-19 | ||

| Enamine | EN300-1834428-10.0g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1834428-5.0g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1834428-0.05g |

2-(5-nitrofuran-2-yl)ethane-1-thiol |

2229361-78-6 | 0.05g |

$1056.0 | 2023-09-19 |

2-(5-nitrofuran-2-yl)ethane-1-thiol 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

2229361-78-6 (2-(5-nitrofuran-2-yl)ethane-1-thiol) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬